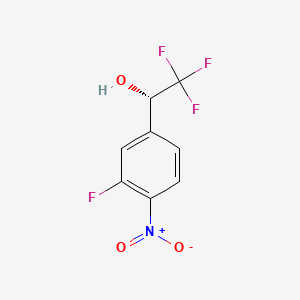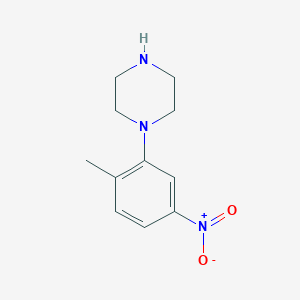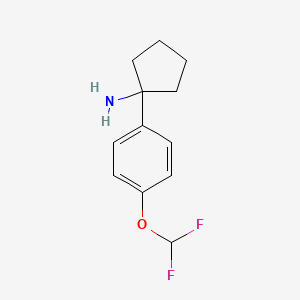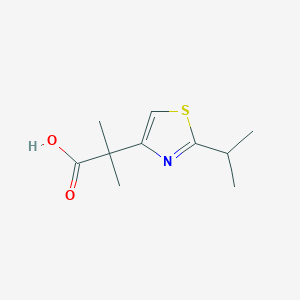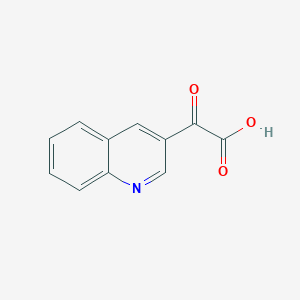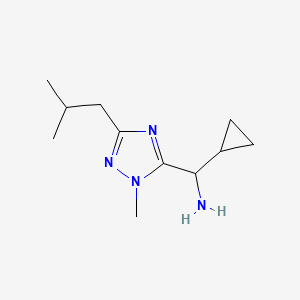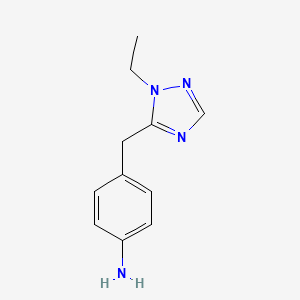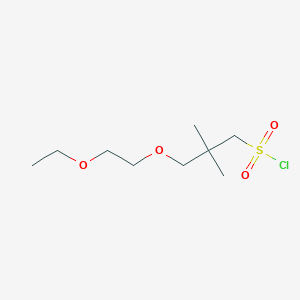
(2R)-1-(adamantan-1-yl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(adamantan-1-yl)propan-2-amine is a chiral amine compound characterized by the presence of an adamantane group attached to a propan-2-amine backbone The adamantane structure is a tricyclic hydrocarbon known for its rigidity and stability, which imparts unique properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(adamantan-1-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is commercially available.
Functionalization: Adamantane is first functionalized to introduce a suitable leaving group, such as a halide (e.g., bromine or chlorine), through halogenation reactions.
Nucleophilic Substitution: The halogenated adamantane undergoes a nucleophilic substitution reaction with a chiral amine, such as ®-2-aminopropane, under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to achieve optimal results.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-1-(adamantan-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols.
Substitution: The compound can participate in substitution reactions, where the adamantane group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(2R)-1-(adamantan-1-yl)propan-2-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and rigidity.
Mécanisme D'action
The mechanism of action of (2R)-1-(adamantan-1-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The adamantane group imparts rigidity and stability to the compound, allowing it to interact with biological targets effectively. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.
Comparaison Avec Des Composés Similaires
(2S)-1-(adamantan-1-yl)propan-2-amine: The enantiomer of the compound with similar properties but different stereochemistry.
1-(adamantan-1-yl)ethanamine: A related compound with a shorter carbon chain.
1-(adamantan-1-yl)methanamine: Another related compound with a single carbon chain.
Uniqueness: (2R)-1-(adamantan-1-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of the adamantane group, which imparts distinct physical and chemical properties. Its rigidity and stability make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H23N |
|---|---|
Poids moléculaire |
193.33 g/mol |
Nom IUPAC |
(2R)-1-(1-adamantyl)propan-2-amine |
InChI |
InChI=1S/C13H23N/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12H,2-8,14H2,1H3/t9-,10?,11?,12?,13?/m1/s1 |
Clé InChI |
IZRZEBNCIWGCDK-HIVKSXORSA-N |
SMILES isomérique |
C[C@H](CC12CC3CC(C1)CC(C3)C2)N |
SMILES canonique |
CC(CC12CC3CC(C1)CC(C3)C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


